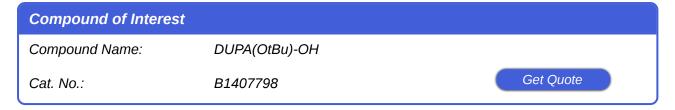


In-Depth Technical Guide on DUPA(OtBu)-OH for Targeted Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

Core Compound: DUPA(OtBu)-OH

DUPA(OtBu)-OH, with the CAS Number 1026987-94-9, is a pivotal precursor in the development of targeted cancer therapeutics.[1][2][3][4][5] It is a protected derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it an ideal target for selective drug delivery. The tert-butyl ester protecting groups (OtBu) on **DUPA(OtBu)-OH** mask the carboxylic acid functionalities, allowing for controlled and specific conjugation to therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of **DUPA(OtBu)-OH** is presented in the table below.



Property	Value
CAS Number	1026987-94-9
Molecular Formula	C23H40N2O9
Molecular Weight	488.57 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, sparingly soluble in chloroform.
Storage	Recommended storage at 2-8°C.
Melting Point	120-123 °C

Mechanism of Action: PSMA-Targeted Drug Delivery

The therapeutic strategy leveraging **DUPA(OtBu)-OH** revolves around the high affinity of its deprotected form, DUPA, for PSMA. Once conjugated to a cytotoxic drug, the DUPA-drug conjugate acts as a targeting moiety, selectively binding to PSMA-expressing cancer cells. This binding triggers receptor-mediated endocytosis, a process where the cell internalizes the conjugate. Inside the cell, the linker connecting DUPA and the drug is designed to be cleaved, releasing the cytotoxic payload and inducing cell death. This targeted approach aims to enhance the therapeutic efficacy of the drug while minimizing off-target toxicity to healthy tissues.

Signaling Pathway and Experimental Workflow

The process of PSMA-targeted drug delivery using a DUPA-conjugate can be visualized as a multi-step pathway. The following diagrams illustrate the conceptual signaling pathway of PSMA-mediated endocytosis and a general experimental workflow for evaluating DUPA-conjugated drugs.



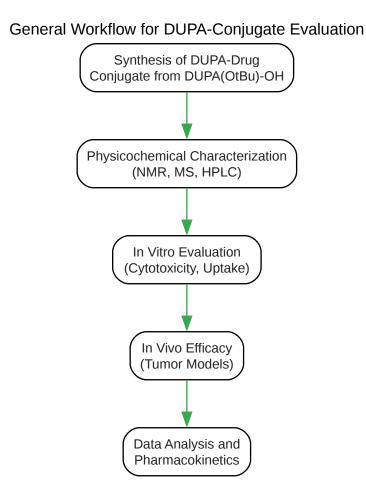
Extracellular Space **DUPA-Drug Conjugate** Binding Cell Membrane Internalization Intracellular Space Trafficking & Cleavage Induction of

PSMA-Mediated Endocytosis of DUPA-Drug Conjugate

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Caption: PSMA-Mediated Endocytosis Pathway.





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Caption: DUPA-Conjugate Evaluation Workflow.

Experimental Protocols Synthesis of a DUPA-Docetaxel Conjugate

The synthesis of a DUPA-docetaxel conjugate from **DUPA(OtBu)-OH** generally involves a multi-step process. The following is a representative protocol, and specific conditions may need to be optimized based on the linker and drug used.

Deprotection of DUPA(OtBu)-OH: The tert-butyl protecting groups are removed from
 DUPA(OtBu)-OH using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent



like dichloromethane (DCM). The reaction is typically carried out at room temperature.

- Activation of the Carboxylic Acid: The newly exposed carboxylic acid on the DUPA molecule
 is activated to facilitate coupling with the drug or a linker. Common activating agents include
 N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide
 hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).
- Conjugation to Docetaxel: The activated DUPA is then reacted with docetaxel. The reaction
 is typically performed in an anhydrous aprotic solvent, such as dimethylformamide (DMF),
 under an inert atmosphere.
- Purification: The final DUPA-docetaxel conjugate is purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.
- Characterization: The structure and purity of the conjugate are confirmed using analytical methods such as 1H NMR, mass spectrometry (MS), and analytical HPLC.

Quantitative Data

The efficacy of DUPA-drug conjugates has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vitro Cytotoxicity of DUPA-Conjugates

Cell Line	Conjugate	IC50 (nM)	Reference
22RV1 (PSMA+)	DUPA- Indenoisoquinoline	Low nanomolar range	
PSMA-positive	PSMA-targeted docetaxel conjugate	Close to unmodified docetaxel	-

In Vivo Antitumor Efficacy of DUPA-Conjugates



Tumor Model	Conjugate	Dose	Tumor Growth Inhibition	Reference
22RV1 Xenograft	DUPA- Indenoisoquinoli ne	Not specified	Complete cessation of tumor growth	_
PSMA-positive Xenograft	PSMA-targeted docetaxel conjugate	30 mg/kg	>80%	_
Prostate Cancer Xenograft	PSMA CAR T- cells + low-dose docetaxel	Not specified	Significant inhibition	-

Pharmacokinetic Parameters of Paclitaxel in Mice

While specific pharmacokinetic data for DUPA-paclitaxel conjugates is not readily available in a consolidated format, the following table provides general pharmacokinetic parameters for paclitaxel in mice, which can serve as a baseline for comparison.

Parameter	Value	Reference
Clearance (CLtb)	3.25 ml min-1 kg-1 (male)	
4.54 ml min-1 kg-1 (female)		-
Terminal Half-life (t1/2)	69 min (male)	
43 min (female)		-
Bioavailability (i.p.)	~10%	

Conclusion

DUPA(OtBu)-OH is a critical building block for the development of PSMA-targeted therapies. Its chemical properties allow for the straightforward synthesis of conjugates with various cytotoxic agents. The resulting DUPA-drug conjugates have demonstrated significant potential in preclinical studies, exhibiting high potency against PSMA-expressing cancer cells and



promising antitumor efficacy in vivo. Further research and development in this area hold the potential to deliver more effective and less toxic treatments for prostate cancer and other PSMA-positive malignancies.

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